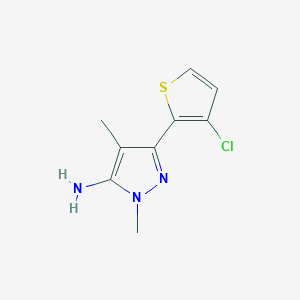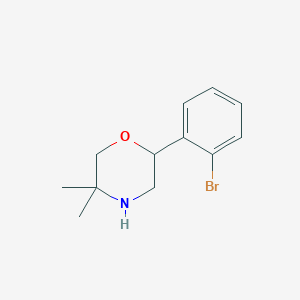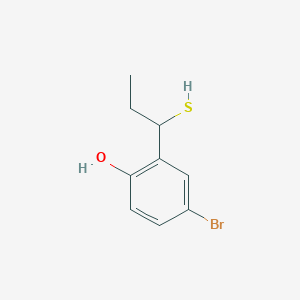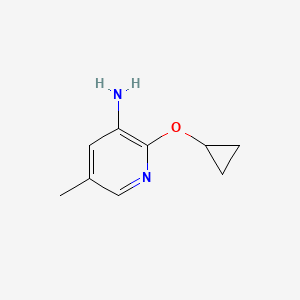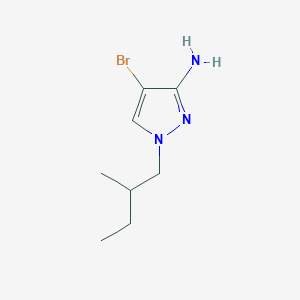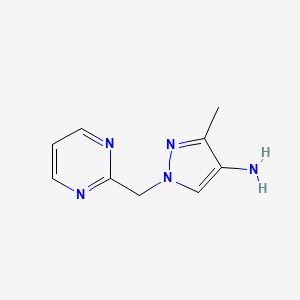
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylpyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety.
化学反応の分析
Types of Reactions
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. It also modulates signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .
類似化合物との比較
Similar Compounds
- 3-Methyl-1-(4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)-1H-pyrazol-5(4H)-one
- Triazole-pyrimidine hybrids
Uniqueness
3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine stands out due to its dual ring structure, which provides a unique combination of chemical properties. This duality allows it to interact with a broader range of biological targets compared to simpler compounds.
特性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC名 |
3-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-8(10)5-14(13-7)6-9-11-3-2-4-12-9/h2-5H,6,10H2,1H3 |
InChIキー |
CYWNZZKFLRJOOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1N)CC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



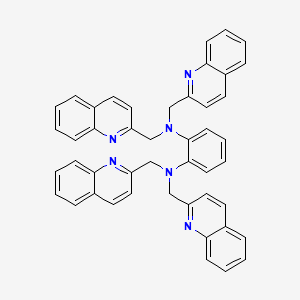
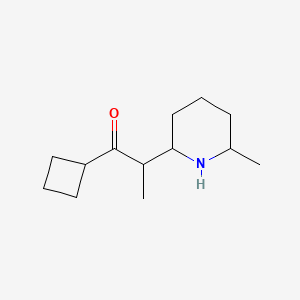
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
